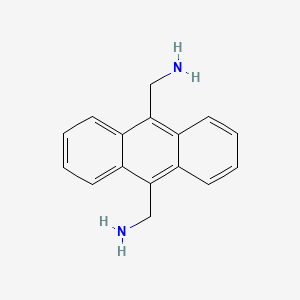
Anthracene-9,10-dimethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracene-9,10-dimethanamine is an organic compound with the chemical formula C16H16N2. It is a derivative of anthracene, which is an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is characterized by the presence of two methanamine groups attached to the 9th and 10th positions of the anthracene core. This compound is known for its interesting photophysical and photochemical properties, making it valuable in various scientific and industrial applications .
Wirkmechanismus
Target of Action
Anthracene-9,10-dimethanamine is a complex organic compound
Mode of Action
It is known that the compound is synthesized through a reaction between anthracene and dimethylamine . The exact interaction of this compound with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
This compound is a derivative of anthracene . Anthracene and its derivatives are known to be involved in various biochemical pathways. For instance, anthracene can be degraded by bacteria through a series of reactions involving hydroxylation and ring cleavage . .
Pharmacokinetics
The compound is known to be soluble in some organic solvents like ethanol and xylene, but insoluble in water . Its melting point is 234 °C and boiling point is 468.4±25.0 °C . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action, efficacy, and stability may be affected by the solvent environment . Furthermore, the compound may pose a risk of irritation to the skin and eyes, and precautions should be taken to avoid inhalation of its dust .
Vorbereitungsmethoden
The synthesis of anthracene-9,10-dimethanamine typically involves the reaction of anthracene with formaldehyde and ammonia or primary amines under controlled conditions. One common method is the reductive amination of 9,10-anthraquinone with formaldehyde and ammonia, followed by reduction with a suitable reducing agent such as sodium borohydride . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity through precise control of reaction conditions .
Analyse Chemischer Reaktionen
Anthracene-9,10-dimethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction produces dihydroanthracene derivatives .
Wissenschaftliche Forschungsanwendungen
Anthracene-9,10-dimethanamine has a wide range of applications in scientific research, including:
Vergleich Mit ähnlichen Verbindungen
Anthracene-9,10-dimethanamine can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Dimethylanthracene: Exhibits similar photophysical properties but with different substituents affecting its reactivity and applications.
9,10-Bis(phenylethynyl)anthracene: Used in optoelectronic devices due to its high thermal stability and blue emission.
The uniqueness of this compound lies in its dual methanamine groups, which provide additional functionalization possibilities and enhance its interaction with biological molecules .
Eigenschaften
IUPAC Name |
[10-(aminomethyl)anthracen-9-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8H,9-10,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAIIURJGYYAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CN)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














